2-Methyl-2-octanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNUEXDHWDIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060855 | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-44-4 | |
| Record name | 2-Methyl-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylheptyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984 | |
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| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041 | |
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| Record name | 1,1-DIMETHYLHEPTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38JIM8KS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Methyl 2 Octanol
Established Chemical Synthesis Routes
Established methods provide reliable and well-documented procedures for the formation of 2-methyl-2-octanol.
The most direct and common method for synthesizing this compound is the Grignard reaction. This protocol involves the reaction of 2-octanone (B155638) with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. google.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-octanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.com
The reaction proceeds as follows:
Formation of the Grignard Reagent: Methyl halide (e.g., methyl bromide or methyl chloride) is reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the methylmagnesium halide.
Nucleophilic Addition: The prepared Grignard reagent is added to 2-octanone. The reaction is typically conducted under controlled temperature conditions to manage its exothermic nature.
Protonation: The intermediate magnesium alkoxide complex is hydrolyzed with a dilute acid (e.g., aqueous ammonium (B1175870) chloride or dilute sulfuric acid) to produce this compound. researchgate.net
This method is highly effective for creating the tertiary carbon-alcohol bond characteristic of this compound. nih.gov
An alternative synthesis route is the acid-catalyzed hydration of an alkene, specifically 2-methyl-2-octene (B92814). This reaction involves the addition of a water molecule across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). pressbooks.pub
The mechanism for this electrophilic addition reaction follows Markovnikov's rule and involves three key steps: pressbooks.pubpearson.com
Protonation of the Alkene: The double bond of 2-methyl-2-octene attacks a proton (H⁺) from the acid catalyst. The proton adds to the carbon atom with more hydrogen atoms (the C1 position in the parent chain), leading to the formation of the most stable carbocation intermediate, which is a tertiary carbocation at the C2 position. pearson.comlibretexts.org
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the positively charged tertiary carbocation. youtube.com This results in the formation of a protonated alcohol (an oxonium ion). pearson.com
Deprotonation: A base (another water molecule) removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound. libretexts.orgyoutube.com
This method's regioselectivity, favoring the formation of the tertiary alcohol, makes it a viable synthetic pathway. pearson.com
Table 1: Comparison of Primary Synthesis Routes for this compound
| Feature | Grignard Reaction | Acid-Catalyzed Hydration |
|---|---|---|
| Precursor | 2-Octanone | 2-Methyl-2-octene |
| Key Reagent | Methylmagnesium halide (e.g., CH₃MgBr) | Water (H₂O) and a strong acid catalyst (e.g., H₂SO₄) |
| Reaction Type | Nucleophilic Addition | Electrophilic Addition |
| Intermediate | Magnesium alkoxide | Tertiary carbocation |
| Key Principle | Addition of a nucleophilic methyl group to a carbonyl | Markovnikov's rule, formation of the most stable carbocation |
Derivations from Oleochemical Feedstocks: Case Study of Castor Oil Hydrolysis
While not a direct synthesis of this compound, the processing of castor oil provides a key precursor, 2-octanone. Castor oil is a renewable feedstock rich in ricinoleic acid. thegoodscentscompany.com The traditional industrial process involves the alkaline hydrolysis of castor oil, followed by high-temperature alkali cracking of the resulting ricinoleic acid. bloomtechz.com This cracking process yields sebacic acid and, as a significant byproduct, 2-octanol (B43104). bloomtechz.comnih.gov
The 2-octanol produced can then be oxidized to form 2-octanone. researchgate.net This 2-octanone, derived from a bio-based source, can subsequently be used as the starting material in the Grignard reaction described in section 2.1.1 to produce this compound. mdpi.com This multi-step pathway represents a link between oleochemicals and the synthesis of this specific tertiary alcohol. The yield of 2-octanol from castor oil pyrolysis can vary significantly depending on the reaction conditions. sciencemadness.org
Optimization and Yield Enhancement in this compound Synthesis
Efforts to improve the efficiency of this compound synthesis primarily focus on optimizing the Grignard reaction, which is the most common production method. Key challenges in Grignard reactions with ketones include competing side reactions and managing reaction conditions. nih.gov
Several strategies can be employed to enhance yield and process efficiency:
Continuous Flow Chemistry: Utilizing continuous flow reactors can improve safety and yield. This technique allows for better control over reaction temperature, mixing, and residence time, minimizing the formation of byproducts. researchgate.netacs.org
Reagent Purity and Dosing: The purity of the magnesium and the halide precursor is critical. Furthermore, the precise and controlled addition of the Grignard reagent to the ketone is essential to prevent side reactions and improve the conversion rate. researchgate.net
Initiator and Solvent Choice: A patented method for continuous production highlights the use of methylmagnesium chloride or bromide as a stable initiator, which is reported to be fast, require a low usage amount, and lead to high production yields. google.com The choice of solvent (typically an ether) is also crucial for stabilizing the Grignard reagent.
Temperature Control: Grignard reactions are exothermic. Maintaining a low and controlled temperature (e.g., -40°C to 30-40°C, depending on the specific protocol) is vital to suppress side reactions, such as enolization of the ketone, and favor the desired nucleophilic addition. acs.org
Ligand-Mediated Synthesis: For specialized applications requiring stereocontrol, the use of chiral ligands can mediate the Grignard addition to provide chiral tertiary alcohols with high enantiomeric excess. Optimization of these ligands can improve both yield and stereoselectivity. nih.gov
Table 2: Factors Influencing Yield in Grignard Synthesis of this compound
| Factor | Impact on Yield | Optimization Strategy |
|---|---|---|
| Temperature | High temperatures can promote side reactions (e.g., enolization). | Maintain low and stable reaction temperatures using cooling baths or flow reactors. acs.org |
| Reagent Addition | Too rapid addition can lead to localized high concentrations and side reactions. | Slow, controlled, dropwise addition of the Grignard reagent to the ketone. researchgate.net |
| Water Content | Grignard reagents react violently with water, destroying the reagent. | Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere. researchgate.net |
| Precursor Purity | Impurities in the 2-octanone can lead to unwanted byproducts. | Use highly purified 2-octanone, potentially derived and purified from the castor oil route. mdpi.comsciencemadness.org |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time may promote degradation. | Optimize residence time, particularly in continuous flow systems. researchgate.net |
Reaction Pathways and Mechanistic Studies of 2 Methyl 2 Octanol
General Chemical Transformations of 2-Methyl-2-octanol
This compound can undergo a variety of chemical transformations, primarily involving the hydroxyl (-OH) group. These reactions include oxidation, though tertiary alcohols are generally resistant to oxidation under standard conditions, and substitution reactions. jackwestin.com It serves as a useful intermediate in the synthesis of other organic compounds. chemicalbook.com
Esterification Reactions
Esterification of this compound involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester. Due to the sterically hindered nature of the tertiary alcohol, direct esterification with a carboxylic acid is often slow and requires an acid catalyst and heat. The reactivity order for esterification is generally primary > secondary > tertiary alcohols. doubtnut.com
A common method to form esters from tertiary alcohols like this compound is to first convert the carboxylic acid to a more reactive acylating agent, such as an acid chloride. The reaction then proceeds via nucleophilic acyl substitution.
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| This compound | Acetic Anhydride | 2-methyl-2-octyl acetate | Pyridine |
| This compound | Acetyl Chloride | 2-methyl-2-octyl acetate | Pyridine or other non-nucleophilic base |
The resulting esters, such as 2-methyl-6-methylene-2-octanol acetate, have applications in the fragrance and flavor industries. ontosight.ai
Dehydration Reactions and Alkene Formation from Tertiary Alcohols
The dehydration of alcohols to form alkenes is a common and important reaction in organic synthesis. libretexts.org For tertiary alcohols like this compound, this reaction proceeds readily under acidic conditions. libretexts.org
Acid-Catalyzed Elimination Mechanisms (E1 Pathway)
The acid-catalyzed dehydration of tertiary alcohols, including this compound, typically follows the E1 (Elimination, unimolecular) mechanism. masterorganicchemistry.comyoutube.com This multi-step process involves the formation of a carbocation intermediate. libretexts.orglibretexts.org
The mechanism proceeds as follows:
Protonation of the hydroxyl group: The alcohol acts as a base, and the lone pair of electrons on the oxygen atom attacks a proton (H+) from the strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). youtube.com This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.comyoutube.com
Formation of a carbocation: The alkyloxonium ion spontaneously dissociates, with the water molecule leaving to form a stable tertiary carbocation. youtube.comlibretexts.org This is the slow, rate-determining step of the E1 reaction.
Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. youtube.com The electrons from the C-H bond then form the pi bond of the alkene, regenerating the acid catalyst.
The relative reactivity of alcohols in dehydration reactions is tertiary > secondary > primary, reflecting the stability of the corresponding carbocation intermediates. libretexts.orglibretexts.org Tertiary alcohols like this compound react the fastest because they form the most stable carbocation intermediates. libretexts.orglibretexts.org
Regioselectivity in Alkene Product Distribution (Zaitsev's Rule)
When the dehydration of an alcohol can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The distribution of these products is generally governed by Zaitsev's Rule. masterorganicchemistry.com Zaitsev's Rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. masterorganicchemistry.comlumenlearning.comvaia.com
For the dehydration of this compound, there are two types of adjacent (beta) protons that can be removed:
Protons on the C1 methyl group.
Protons on the C3 methylene (B1212753) group.
Removal of a proton from the C1 methyl group results in the formation of 2-methyl-1-octene (a di-substituted alkene). Removal of a proton from the C3 methylene group leads to the formation of 2-methyl-2-octene (B92814) (a tri-substituted alkene).
According to Zaitsev's rule, the major product of the dehydration of this compound is the more stable, trisubstituted alkene, 2-methyl-2-octene. libretexts.orgyoutube.com
| Starting Material | Reaction | Major Product (Zaitsev) | Minor Product (Hofmann) |
| This compound | Acid-catalyzed dehydration | 2-Methyl-2-octene | 2-Methyl-1-octene |
Nucleophilic Substitution Reactions (SN1 Pathway) of Tertiary Alcohols
Tertiary alcohols can undergo nucleophilic substitution reactions, typically through an SN1 (Substitution, Nucleophilic, unimolecular) pathway. jackwestin.comsketchy.com This is because they can form stable tertiary carbocation intermediates. libretexts.org The reaction of a tertiary alcohol with a hydrogen halide (HX) is a classic example of an SN1 reaction. libretexts.orgyoutube.com
The mechanism for the SN1 reaction of this compound with a hydrogen halide (e.g., HBr) is as follows:
Protonation of the alcohol: The hydroxyl group is protonated by the strong acid (HBr) to form an alkyloxonium ion, a good leaving group. youtube.com
Formation of the carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-limiting step. libretexts.orgbyjus.com
Nucleophilic attack: The halide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation to form the final product, 2-bromo-2-methyloctane. youtube.com
Advanced Analytical Methodologies for 2 Methyl 2 Octanol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 2-Methyl-2-octanol, enabling its separation from complex mixtures and the determination of its purity and concentration. Gas chromatography, in particular, stands out as a powerful tool for these purposes.
Gas Chromatography (GC) Applications in Purity Assessment and Analysis
Gas chromatography (GC) is a primary technique for assessing the purity of this compound. The method's effectiveness relies on the compound's volatility, allowing it to be vaporized and separated from non-volatile impurities. In GC analysis, the retention time, which is the time it takes for the compound to pass through the chromatographic column, serves as a key identifier. For instance, in the analysis of related isomers like (±)-2-Octanol, a purity of ≥99.5% can be confirmed using GC. sigmaaldrich.com
The choice of the stationary phase within the GC column is critical for achieving optimal separation. For alcohols like this compound, polar capillary columns, such as those with a Carbowax stationary phase, are often employed to resolve peak tailing, an issue that can affect peak shape and integration accuracy. In the synthesis of related compounds like (S)-2-methyl-4-octanol, GC is used to monitor the reaction and track intermediates, ensuring the desired product is formed with high purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an indispensable tool for the definitive identification and quantification of this compound. Following separation in the GC column, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. The molecular ion peak (m/z) and fragmentation pattern are characteristic of the compound's structure. For this compound, the NIST WebBook provides reference mass spectrum data that can be used for comparison and confirmation. nist.govnist.gov
GC-MS is also a powerful quantitative technique. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. mdpi.com This is crucial in various applications, such as analyzing its presence in essential oils or as a volatile compound in food and beverage products. mdpi.com For example, headspace GC-MS has been used to identify and quantify volatile organic compounds, including related alcohols like 2-octanol (B43104), in honey. semanticscholar.org The method's sensitivity allows for the detection of trace amounts of the compound.
Table 1: GC and GC-MS Parameters for Analysis of Related Alcohols
| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Application | Purity assessment, reaction monitoring | Compound identification, quantification |
| Stationary Phase | Polar capillary columns (e.g., Carbowax) | Often similar to GC, e.g., non-polar or polar columns depending on the analyte |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer |
| Key Data Output | Retention time, peak area | Retention time, mass spectrum (m/z values) |
| Example Analyte | (±)-2-Octanol, (S)-2-methyl-4-octanol sigmaaldrich.com | 2-Octanol, this compound semanticscholar.org |
Liquid-Liquid Equilibrium Studies in Separation Processes
Liquid-liquid equilibrium (LLE) is a critical concept in the design of separation processes, such as solvent extraction, for compounds like this compound. LLE data provides insight into how a compound distributes itself between two immiscible liquid phases at equilibrium. This information is vital for selecting appropriate solvents and optimizing extraction conditions.
The distribution coefficient and selectivity are key parameters derived from LLE data. The distribution coefficient quantifies the ratio of the concentration of the target compound (in this case, potentially this compound) in the extract phase to its concentration in the raffinate phase. Selectivity measures the ability of the solvent to preferentially extract the target compound over impurities. Research on the extraction of carboxylic acids using 2-octanol has shown it to be a good organic solvent, suggesting its potential applicability in systems involving other organic molecules. acs.org
Table 2: Key Parameters in Liquid-Liquid Equilibrium Studies
| Parameter | Description | Relevance to this compound Separation |
| Distribution Coefficient (D) | Ratio of the concentration of a solute in the extract phase to its concentration in the raffinate phase at equilibrium. | A high distribution coefficient indicates efficient extraction of this compound into the solvent phase. |
| Selectivity (S) | Ratio of the distribution coefficients of two different solutes. | High selectivity is crucial for separating this compound from other components in a mixture. |
| Thermodynamic Models (e.g., NRTL, UNIQUAC) | Mathematical models used to correlate and predict LLE data. researchgate.net | These models are essential for process design and optimization of extraction processes involving this compound. |
Biotransformation and Biodegradation Studies of 2 Methyl 2 Octanol
Microbial Degradation Pathways of Branched-Chain Tertiary Alcohols
The microbial degradation of simple tertiary alcohols that lack other functional groups is a relatively slow process. tandfonline.com The structural complexity of branched-chain tertiary alcohols, such as 2-methyl-2-octanol, presents a significant challenge to microbial enzymatic systems. However, certain microorganisms have evolved pathways to metabolize these compounds.
One significant source of tertiary alcohols in the environment is the biodegradation of nonylphenols, which are widely used surfactants. pageplace.dealoki.hu The microbial degradation of nonylphenol can lead to the formation of tertiary alcohols, including isomers of nonyl alcohol, through processes like ipso-hydroxylation and subsequent rearomatization of the aromatic ring. pageplace.de This suggests that microorganisms capable of degrading nonylphenols may possess the enzymatic machinery to further act on the resulting tertiary alcohol metabolites like this compound.
Studies on smaller tertiary alcohols, such as tert-amyl alcohol (TAA), have revealed specific degradation pathways that may be analogous for larger molecules. For instance, the degradation of TAA has been shown to proceed not through hydroxylation to a diol, but via a desaturation reaction to form an unsaturated alcohol, the hemiterpene 2-methyl-3-buten-2-ol. asm.orgacs.orgnih.gov This pathway is considered more efficient as it avoids the formation of numerous stereoisomers that would require a larger array of enzymes for complete mineralization. asm.org It is speculated that similar desaturase mechanisms could be applicable to the degradation of larger tertiary alcohols like this compound. asm.org
Another relevant metabolic route is the Ehrlich pathway, which is responsible for the conversion of branched-chain amino acids into branched-chain alcohols, also known as fusel alcohols. nih.govd-nb.infomicrobiologyresearch.org This pathway involves a transamination, decarboxylation, and a final reduction step to yield the alcohol. microbiologyresearch.org While this is a biosynthetic pathway, the enzymes involved, such as alcohol dehydrogenases, demonstrate the capacity of microorganisms to act on branched-chain alcohol structures. d-nb.infomicrobiologyresearch.org
Table 1: Potential Microbial Degradation Pathways for Tertiary Alcohols
| Pathway | Key Reaction | Example Substrate | Resulting Intermediate/Product | Reference(s) |
|---|---|---|---|---|
| Desaturation | Conversion of a tertiary alcohol to an unsaturated alcohol. | tert-Amyl alcohol (TAA) | 2-Methyl-3-buten-2-ol | asm.orgacs.orgnih.gov |
| Hydroxylation | Initial hydroxylation of the alcohol. | tert-Butyl alcohol (TBA) | 2-Methylpropan-1,2-diol | asm.orgacs.orgnih.gov |
| Nonylphenol Degradation | Ipso-hydroxylation and rearomatization of nonylphenol. | Nonylphenol | Tertiary nonyl alcohol isomers | pageplace.de |
| Ehrlich Pathway (Biosynthesis) | Conversion of branched-chain amino acids to alcohols. | Leucine, Isoleucine, Valine | Branched-chain alcohols (e.g., 3-methyl-1-butanol) | nih.govmicrobiologyresearch.orgnih.gov |
Enzymatic and Metabolic Routes in Tertiary Alcohol Biotransformation
The biotransformation of tertiary alcohols is mediated by specific enzymes that can overcome the steric hindrance of the branched structure. A key class of enzymes implicated in the degradation of these compounds is the Rieske nonheme mononuclear iron oxygenases (RHOs). asm.orgresearchgate.netresearchgate.net
RHOs are multi-component enzyme systems that catalyze stereo- and regiospecific oxidation reactions. researchgate.netresearchgate.net The MdpJ enzyme, found in Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1, is a putative tertiary alcohol monooxygenase that has been shown to function as a desaturase in the degradation of TAA. asm.orgacs.orgnih.gov This enzyme converts TAA to 2-methyl-3-buten-2-ol. asm.orgnih.gov It is hypothesized that MdpJ or similar enzymes could be capable of desaturating larger aliphatic tertiary alcohols, including this compound. asm.org
The general mechanism of RHOs involves the transfer of electrons from NAD(P)H through a reductase and a ferredoxin component to the oxygenase component, which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center. researchgate.netnih.gov This enables the activation of molecular oxygen and its insertion into the substrate. researchgate.net The substrate specificity of RHOs is determined by the architecture of their active site. asm.orgresearchgate.net
In addition to RHOs, other enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are crucial in the further metabolism of alcohol degradation intermediates. mdpi.comcleaninginstitute.org ADHs can catalyze the oxidation of alcohols to aldehydes, which are then oxidized to carboxylic acids by ALDHs. cleaninginstitute.org These carboxylic acids can subsequently enter central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization. pageplace.de
The degradation of branched-chain amino acids by thermophilic bacteria such as Thermoanaerobacter and Caldanaerobacter has been shown to produce a mixture of branched-chain fatty acids and branched-chain alcohols, indicating the presence of enzymes capable of acting on these structures. nih.gov
Table 2: Key Enzymes and Their Roles in Branched-Chain/Tertiary Alcohol Biotransformation
| Enzyme Class | Specific Enzyme Example | Function | Potential Substrate(s) | Reference(s) |
|---|---|---|---|---|
| Rieske Nonheme Mononuclear Iron Oxygenases (RHOs) | MdpJ | Desaturation of tertiary alcohols | tert-Amyl alcohol, 3-Methyl-3-pentanol, potentially this compound | asm.orgacs.orgnih.gov |
| Alcohol Dehydrogenase (ADH) | Various | Oxidation of alcohols to aldehydes | Branched-chain alcohols, 2-Octanol (B43104) | d-nb.infomdpi.comtandfonline.com |
| Aldehyde Dehydrogenase (ALDH) | Various | Oxidation of aldehydes to carboxylic acids | Branched-chain aldehydes | mdpi.comcleaninginstitute.org |
| 2-Keto Acid Decarboxylase (KDC) | KDC from Psychrobacter | Decarboxylation of 2-keto acids (in Ehrlich pathway) | Branched-chain 2-keto acids | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
2-Methyl-2-octanol as a Key Synthetic Intermediate
As a reactive molecule, this compound is a valuable precursor in multi-step organic syntheses. It serves as a starting point for constructing more complex chemical structures utilized in biochemical research and consumer product formulations.
A significant application of this compound is its use as a synthetic intermediate in the production of specific biologically active molecules. rosescientific.comchemicalbook.comamericanchemicalsuppliers.com It is a documented precursor for synthesizing 4-(1,1-Dimethylheptyl)phenol Diethoxylate. chemicalbook.comamericanchemicalsuppliers.comlookchem.comlookchem.com This derivative has been noted for its ability to stimulate vitellogenin gene expression in trout hepatocytes, influence gene transcription in transfected cells, and affect the growth of certain breast cancer cell lines. rosescientific.comchemicalbook.comamericanchemicalsuppliers.com The synthesis of this and related compounds underscores the role of this compound as a foundational reagent in creating specialized chemicals for biological and pharmaceutical research. americanchemicalsuppliers.comlookchem.com
In the fragrance and flavor industries, this compound is utilized as an intermediate in the synthesis of various aroma chemicals. thegoodscentscompany.comchemimpex.com While it possesses its own characteristic odor, its primary value lies in its function as a building block for producing other compounds used in perfumes and artificial flavors. chemimpex.comthegoodscentscompany.com Companies specializing in high-impact aroma chemicals and chemical intermediates for the flavour and fragrance sector list this compound as part of their product portfolio for these applications. thegoodscentscompany.com It is classified as a cosmetic fragrance agent and an aromatic raw material. thegoodscentscompany.com
Synthesis of Biologically Active Derivatives (e.g., 4-(1,1-Dimethylheptyl)phenol Diethoxylate)
Solvent Properties in Organic Reactions
Beyond its role as a reactant, this compound is also employed as a solvent in various chemical processes, prized for its high boiling point and ability to dissolve a range of organic substances.
The physical properties of this compound make it a suitable solvent for chemical reactions that must be conducted at high temperatures. With a boiling point of approximately 178°C, it remains in a liquid state under conditions where lower-boiling solvents like ethanol (B145695) or acetone (B3395972) would vaporize, ensuring a stable reaction medium. lookchem.comthegoodscentscompany.com
Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 177-178 °C | lookchem.comthegoodscentscompany.com |
| Flash Point | 71.1 °C | lookchem.comthegoodscentscompany.com |
| Density | 0.825 g/cm³ | lookchem.com |
This table is interactive. Click on the headers to sort.
This compound is capable of dissolving a variety of organic compounds, which is a critical attribute for a process solvent. solubilityofthings.com Its moderate polarity allows it to serve as an effective solvent in numerous chemical reactions and formulations. chemimpex.com This solubility in common organic solvents makes it a versatile choice for laboratory and industrial settings where creating homogeneous reaction mixtures is essential. chemimpex.comsolubilityofthings.com
Solubility of this compound
| Solvent | Solubility | Source(s) |
|---|---|---|
| Alcohol | Soluble | thegoodscentscompany.com |
| Chloroform | Soluble | lookchem.com |
| Ethyl Acetate | Soluble | lookchem.com |
This table is interactive. Click on the headers to sort.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(1,1-Dimethylheptyl)phenol Diethoxylate |
| Acetone |
| Alcohol |
| Chloroform |
| Dimethyl Sulfoxide (DMSO) |
| Ethanol |
| Ethyl Acetate |
Ecological and Biological Roles in Advanced Research Contexts
Volatile Organic Compound Profiles in Biological Systems
2-Methyl-2-octanol, a tertiary alcohol, has been identified as a volatile organic compound (VOC) in various biological systems. Its presence is noted in the degradation pathways of certain man-made compounds and as a naturally occurring metabolite in plants and fermented foods. For instance, this C9 alcohol is known to be formed during the bacterial degradation of nonylphenols, which are commonly used as surfactants. asm.org The role of enzymes similar to MdpJ, a tertiary alcohol monooxygenase, has been considered for the desaturation of larger aliphatic compounds with a tertiary alcohol group, such as this compound. asm.org
In a study analyzing the chemical composition of essential oils from Hypericum scabrum L. collected in Tajikistan, this compound was a significant component. The essential oil extracted from the flowers contained fifty-seven compounds, with this compound accounting for 2.17% of the total composition. researchgate.net This finding highlights its role as a natural volatile that contributes to the characteristic scent of the plant's flowers.
Table 1: Major Volatile Components in the Essential Oil of Hypericum scabrum Flowers
| Compound | Percentage (%) |
| 2-methyloctane | 52.81 |
| α-pinene | 4.65 |
| cyclotetradecane | 4.04 |
| n-tetradecanol | 2.99 |
| D-verbenone | 2.28 |
| This compound | 2.17 |
| caryophyllene oxide | 2.0 |
Data sourced from a study on the essential oil composition of Hypericum scabrum L. researchgate.net
This compound has been detected in the volatile profiles of several fermented food products, where its presence and concentration can be influenced by processing conditions, affecting the final sensory characteristics.
An investigation into the volatile organic compounds of 'Oliva di Gaeta' PDO table olives revealed the presence of this compound. mdpi.com The study examined how variations in fermentation time and salt concentration impacted the volatile profile. The relative abundance of this compound was found to vary depending on the treatment, indicating its significance in the development of the final food quality and sensory properties. mdpi.com For example, in olives fermented for 15 days with a 6% salt solution, the compound was not detected, but it was present in other treatment groups, with the highest relative abundance observed in olives treated for 30 days with an 8% salt solution. mdpi.com
Table 2: Relative Abundance of this compound in 'Oliva di Gaeta' Table Olives Under Different Fermentation Conditions
| Treatment (Fermentation Time - Salt %) | Relative Abundance (Area Counts x 10^3) |
| W15-LS (15 days - 6%) | nd |
| W15-HS (15 days - 8%) | 64.2 |
| W30-LS (30 days - 6%) | 55.9 |
| W30-HS (30 days - 8%) | 66.6 |
nd: not detected. Data represents the mean values from the study. mdpi.com
Furthermore, in a study of fermented cucumbers, this compound was identified as a volatile spoilage metabolite. usda.gov Using nontargeted, comprehensive two-dimensional gas chromatography, researchers were able to detect the compound in fermented cucumber brines. Its presence and changes in concentration can be indicative of metabolic processes related to spoilage, thereby influencing the quality and consumer acceptability of the final product. usda.gov
Q & A
Q. What are the established methods for synthesizing 2-Methyl-2-octanol in laboratory settings?
The synthesis of this compound typically involves the hydration of alkenes via acid-catalyzed reactions or Grignard reagent protocols. A common method is the reaction of 2-methyl-2-octene with water in the presence of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to yield the tertiary alcohol. For higher regioselectivity, hydroboration-oxidation using disiamylborane (Sia₂BH) followed by H₂O₂/NaOH can be employed . Characterization of the product requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the branching at the second carbon and gas chromatography-mass spectrometry (GC-MS) to assess purity.
Q. How can researchers characterize the purity and structural identity of this compound?
Structural confirmation relies on spectroscopic techniques:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (m, CH₂ groups), δ 1.5–1.6 ppm (s, OH), and δ 1.0–1.1 ppm (s, methyl groups adjacent to the hydroxyl) .
- ¹³C NMR : A quaternary carbon signal near δ 70 ppm confirms the hydroxyl-bearing carbon.
- GC-MS : Retention time and molecular ion peak (m/z = 130.23) verify purity and molecular weight .
For quantitative purity assessment, high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) is recommended.
Advanced Research Questions
Q. What strategies are effective in optimizing the catalytic efficiency of this compound in alkali metal production?
this compound has been explored as a solvent and catalyst in alkali metal synthesis. For example, in lithium production, its tertiary alcohol structure stabilizes intermediates via steric hindrance. Optimization strategies include:
- Temperature modulation : Reactions at 110–130°C enhance solubility of alkali metal precursors.
- Co-solvent systems : Combining with non-polar solvents (e.g., hexane) improves phase separation and product recovery .
- Catalyst screening : Transition metal catalysts (e.g., FeCl₃) may reduce reaction time by 20–30%, though data specific to this compound remain limited .
Q. How can contradictory data regarding the physical properties of this compound be resolved?
Discrepancies in properties like boiling point or solubility often arise from impurities or measurement conditions. To resolve these:
- Standardize experimental protocols : Use IUPAC-recommended methods for boiling point determination (e.g., dynamic distillation under inert gas) .
- Cross-validate with PubChem/ECHA data : Compare experimental results with authoritative databases. For instance, PubChem lists a boiling point of 180–182°C for this compound, while deviations >5°C suggest contamination .
- Collaborative studies : Replicate experiments across independent labs using identical instrumentation (e.g., differential scanning calorimetry for melting point verification) .
Q. What are the applications of this compound in enzyme-catalyzed reaction studies?
The compound’s branched structure makes it a model substrate for studying alcohol dehydrogenase (ADH) kinetics. Researchers use it to:
- Probe steric effects : Compare reaction rates with linear alcohols (e.g., 1-octanol) to quantify enzyme active-site constraints.
- Analyze metabolic pathways : Radiolabeled ²H-2-methyl-2-octanol tracks β-oxidation intermediates in microbial systems .
- Optimize co-factor regeneration : NAD+/NADH recycling efficiency can be measured via UV-Vis spectroscopy during enzymatic oxidation .
Q. How does the hydrophobicity of this compound influence its behavior in biphasic reaction systems?
The methyl group at C₂ increases hydrophobicity (logP ≈ 3.5), enabling its use as a phase-transfer catalyst. Key considerations include:
- Partition coefficients : Measure using shake-flask methods with water/octanol phases to determine distribution ratios.
- Interfacial activity : Dynamic light scattering (DLS) reveals micelle formation thresholds in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
